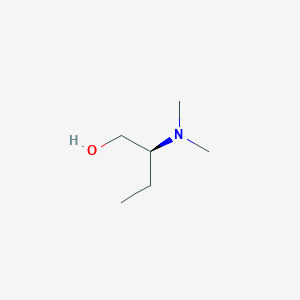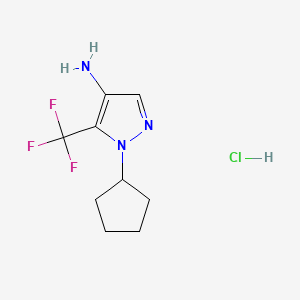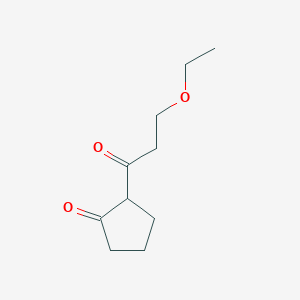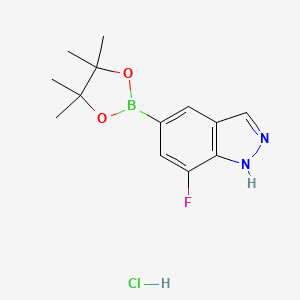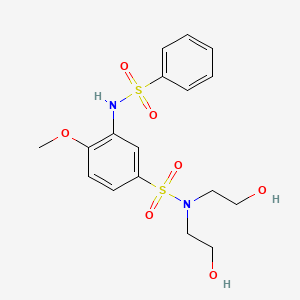
3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide is an organic compound with a complex structure. It is characterized by the presence of sulfonamide groups, hydroxyethyl groups, and a methoxy group attached to a benzene ring. This compound has a variety of applications in scientific research and industry due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide typically involves multiple steps. One common method includes the sulfonation of a benzene derivative followed by the introduction of hydroxyethyl and methoxy groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: Nucleophilic substitution reactions can replace the hydroxyethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide groups can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyethyl groups may enhance the compound’s solubility and facilitate its transport within biological systems. The methoxy group can influence the compound’s overall reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 3-benzenesulfonamido-4-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide
- 3-benzenesulfonamido-4-methoxy-N-methyl-N-(2-phenylethyl)benzene-1-sulfonamide
- N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide
Uniqueness
Compared to similar compounds, 3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide is unique due to the presence of two hydroxyethyl groups, which can significantly impact its solubility and reactivity
Propiedades
Fórmula molecular |
C17H22N2O7S2 |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
3-(benzenesulfonamido)-N,N-bis(2-hydroxyethyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C17H22N2O7S2/c1-26-17-8-7-15(28(24,25)19(9-11-20)10-12-21)13-16(17)18-27(22,23)14-5-3-2-4-6-14/h2-8,13,18,20-21H,9-12H2,1H3 |
Clave InChI |
SQRXSTVQCCWSIW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)S(=O)(=O)N(CCO)CCO)NS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![lithium(1+) 2-(5-chloro-4-{4-[(methoxycarbonyl)amino]phenyl}-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazol-2-yl)-3-phenylpropanoate](/img/structure/B13488404.png)
![methyl({[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl})amine dihydrochloride](/img/structure/B13488408.png)


![(2S)-3-(2-chloro-4-methylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13488420.png)
